Cas no 160813-27-4 (Exo-8-Oxabicyclo[3.2.1]octan-3-ol)
![Exo-8-Oxabicyclo[3.2.1]octan-3-ol structure](https://www.kuujia.com/scimg/cas/160813-27-4x500.png)
Exo-8-Oxabicyclo[3.2.1]octan-3-ol Chemical and Physical Properties
Names and Identifiers
-
- exo-8-Oxabicyclo[3.2.1]octan-3-ol
- endo-8-Oxabicyclo[3.2.1]octan-3-ol
- SB11865
- SB11864
- exo-(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol
- (1R,5S)-8-Oxabicyclo[3.2.1]octane-3alpha-ol
- Exo-8-Oxabicyclo[3.2.1]octan-3-ol
-
- MDL: MFCD28501247
- Inchi: 1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+
- InChI Key: CSGTZGMKSPXFEQ-DGUCWDHESA-N
- SMILES: O1[C@@H]2CC(C[C@H]1CC2)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 102
- Topological Polar Surface Area: 29.5
Exo-8-Oxabicyclo[3.2.1]octan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D585686-100mg |
exo-8-oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 97% | 100mg |
$315 | 2024-05-23 | |
eNovation Chemicals LLC | Y1052933-1g |
exo-8-Oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 97.0% | 1g |
$1200 | 2024-06-05 | |
Chemenu | CM507000-1g |
exo-8-Oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 98% | 1g |
$945 | 2023-02-17 | |
TRC | E558665-10mg |
endo-8-oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
Alichem | A449039624-1g |
exo-8-Oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 95% | 1g |
1,336.23 USD | 2021-06-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB06667-500MG |
exo-8-oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 97% | 500MG |
¥ 4,481.00 | 2023-03-16 | |
eNovation Chemicals LLC | D585686-250MG |
exo-8-oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 97% | 250mg |
$505 | 2024-05-23 | |
Aaron | AR00HZBC-250mg |
exo-8-Oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 97% | 250mg |
$467.00 | 2025-02-10 | |
A2B Chem LLC | AI37820-5g |
Exo-8-oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 95% | 5g |
$3336.00 | 2024-04-20 | |
Aaron | AR00HZBC-100mg |
exo-8-Oxabicyclo[3.2.1]octan-3-ol |
160813-27-4 | 97% | 100mg |
$292.00 | 2025-02-10 |
Exo-8-Oxabicyclo[3.2.1]octan-3-ol Related Literature
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Xiuli Wang,Jin Li,Aixiang Tian,Guocheng Liu,Qiang Gao,Hongyan Lin,Dan Zhao CrystEngComm, 2011,13, 2194-2196
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
Additional information on Exo-8-Oxabicyclo[3.2.1]octan-3-ol
Exo-8-Oxabicyclo[3.2.1]octan-3-ol: A Comprehensive Overview
The compound Exo-8-Oxabicyclo[3.2.1]octan-3-ol, with the CAS number 160813-27-4, is a bicyclic alcohol that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the class of bicyclic ethers and is characterized by its unique structural features, which include an eight-membered ring system with an oxygen atom at the 8-position and a hydroxyl group at the 3-position. The exo configuration of the hydroxyl group plays a crucial role in determining its chemical reactivity and biological activity.
Recent studies have highlighted the potential of Exo-8-Oxabicyclo[3.2.1]octan-3-ol as a versatile building block in organic synthesis. Its rigid bicyclic framework makes it an ideal candidate for constructing complex molecular architectures, particularly in drug discovery programs targeting various therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. Researchers have demonstrated that this compound can undergo a variety of transformations, including oxidation, reduction, and cyclization reactions, to yield derivatives with enhanced bioactivity.
In terms of its physical properties, Exo-8-Oxabicyclo[3.2.1]octan-3-ol is typically isolated as a white crystalline solid with a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its use in solution-phase reactions. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating that it remains stable under mild to moderate reaction conditions.
The synthesis of Exo-8-Oxabicyclo[3.2.1]octan-3-ol has been optimized through various methodologies over the years. One of the most efficient routes involves the ring-opening reaction of epoxides followed by subsequent functionalization steps to introduce the hydroxyl group at the desired position. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched samples of this compound, which are highly valuable for studying its stereochemical properties and biological effects.
In the context of pharmacology, Exo-8-Oxabicyclo[3.2.1]octan-3-ol has shown promising activity as a lead compound in several drug discovery campaigns. Preclinical studies have demonstrated that it exhibits selective binding to certain G-protein coupled receptors (GPCRs), making it a potential candidate for treating conditions such as chronic pain and inflammatory diseases. Additionally, its ability to modulate ion channels has led to investigations into its role in cardiovascular drug development.
The application of computational chemistry techniques has significantly advanced our understanding of the molecular interactions involving Exo-8-Oxabicyclo[3.2.]octan-oH. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These computational approaches have complemented experimental efforts, enabling researchers to design more effective derivatives with improved pharmacokinetic profiles.
In conclusion, Exo-8-Oxabicyclo[3.]octan-oH, CAS No.160813-o7-o, stands as a pivotal molecule in contemporary chemical research due to its structural versatility and promising biological properties. As ongoing studies continue to uncover new applications and mechanisms of action for this compound, it is anticipated that it will play an increasingly important role in advancing both academic research and industrial development across multiple disciplines.
160813-27-4 (Exo-8-Oxabicyclo[3.2.1]octan-3-ol) Related Products
- 1251678-21-3(2-2-amino-4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-1-yl-N-(4-fluoro-2-methylphenyl)acetamide)
- 1860538-53-9(1-(3-Aminocyclopentyl)-3-tert-butylurea)
- 1341427-41-5(5-(cyclopentylsulfanyl)methylfuran-2-carboxylic acid)
- 2694745-00-9(2,2-difluoro-2-6-(trifluoromethyl)pyridazin-3-ylacetic acid)
- 2649085-88-9(1,4-difluoro-2-(2-isocyanatopropan-2-yl)-5-methylbenzene)
- 1321-35-3(6-Methylheptan-1-amine)
- 1334145-97-9(1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidine-6-sulfonyl chloride)
- 56260-48-1((E)-3-cyclopropyl-3-oxoprop-1-en-1-olate)
- 175021-11-1((3,3-Dimethoxycyclobutyl)methanol)
- 95585-77-6(1,3,4-Tri-O-acetyl-2-deoxy-D-ribopyranose)
